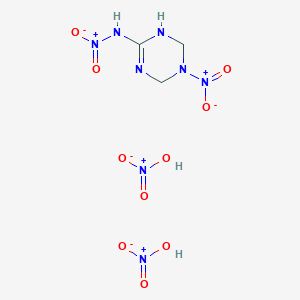
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is a compound that belongs to the class of nitrogen-rich heterocyclic compounds. These compounds are known for their high energy content and stability, making them valuable in various applications, particularly in the field of energetic materials. The compound features a triazine ring, which is a six-membered ring containing three nitrogen atoms, and is substituted with nitro and nitramide groups, enhancing its energetic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide typically involves a multi-step process. One common method starts with the formation of the triazine ring, followed by nitration and nitramide substitution. The triazine ring can be synthesized through the reaction of semicarbazide hydrochloride with formic acid, forming triazolone. This intermediate is then nitrated using concentrated nitric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and ensure safety. The use of continuous flow reactors and advanced purification techniques helps in achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitramide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product
Major Products
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups replacing the nitramide or nitro groups .
Scientific Research Applications
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other nitrogen-rich compounds and energetic materials.
Biology: Investigated for its potential use in biological assays and as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of high-energy materials for explosives and propellants .
Mechanism of Action
The mechanism of action of nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide involves its ability to release a significant amount of energy upon decomposition. The nitro and nitramide groups play a crucial role in this process, as they can undergo rapid exothermic reactions. The molecular targets and pathways involved in its action are primarily related to its energetic properties, making it effective in applications requiring high energy release .
Comparison with Similar Compounds
Similar Compounds
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one (NTO): Another nitrogen-rich compound with similar energetic properties.
1,3,5-Trinitroperhydro-1,3,5-triazine (RDX): A well-known high explosive with a similar triazine ring structure.
1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX): A high-energy compound with a more complex ring structure .
Uniqueness
Nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide is unique due to its specific substitution pattern on the triazine ring, which imparts distinct energetic properties and stability. Its combination of nitro and nitramide groups makes it particularly valuable in applications requiring controlled energy release and high stability .
Properties
CAS No. |
835616-34-7 |
|---|---|
Molecular Formula |
C3H8N8O10 |
Molecular Weight |
316.14 g/mol |
IUPAC Name |
nitric acid;N-(3-nitro-2,4-dihydro-1H-1,3,5-triazin-6-yl)nitramide |
InChI |
InChI=1S/C3H6N6O4.2HNO3/c10-8(11)6-3-4-1-7(2-5-3)9(12)13;2*2-1(3)4/h1-2H2,(H2,4,5,6);2*(H,2,3,4) |
InChI Key |
MOEYGHVREYVSDL-UHFFFAOYSA-N |
Canonical SMILES |
C1NC(=NCN1[N+](=O)[O-])N[N+](=O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


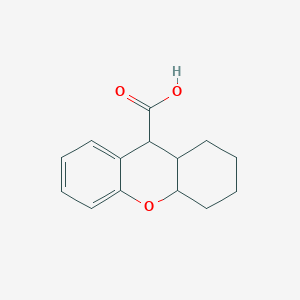
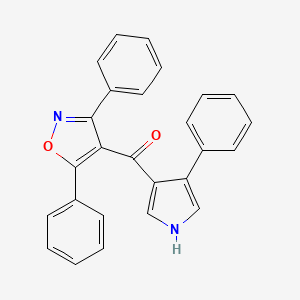
![2-[4-(5-Bromopentanoyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14192752.png)
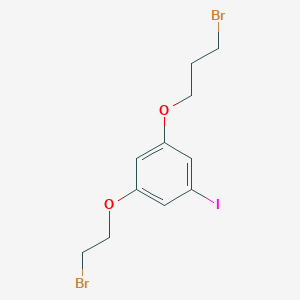
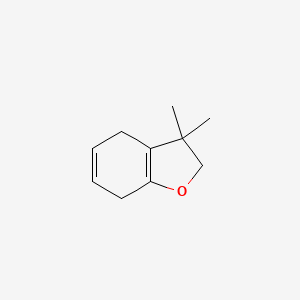
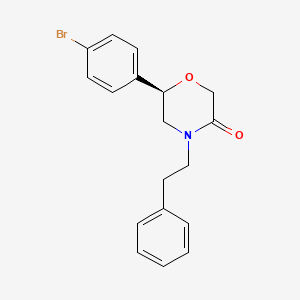
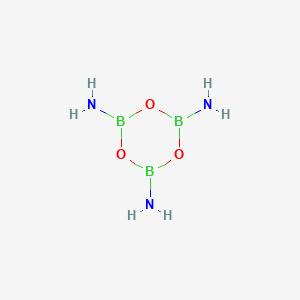

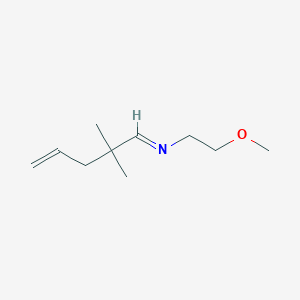
![3-[3-(4-Fluorophenyl)acryloyl]-1,3-oxazolidin-2-one](/img/structure/B14192790.png)
![6-{[(4-Amino-3-hydroxyphenyl)methyl]amino}pyridine-3-carbonitrile](/img/structure/B14192802.png)
![3-([1,2,4]Triazolo[1,5-c]quinazolin-2(3H)-ylidene)naphthalen-2(3H)-one](/img/structure/B14192803.png)
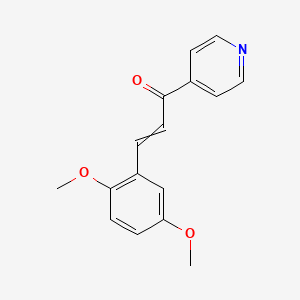
![4-({3-[(4-Fluorophenyl)carbamoyl]pyridin-2-yl}oxy)benzoic acid](/img/structure/B14192810.png)
